molecular formula C14H16N2O4 B2863154 2-(4-acetylpiperazine-1-carbonyl)benzoic Acid CAS No. 890092-07-6

2-(4-acetylpiperazine-1-carbonyl)benzoic Acid

Cat. No.: B2863154
CAS No.: 890092-07-6
M. Wt: 276.292
InChI Key: ASOGGXZAKFAXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-acetylpiperazine-1-carbonyl)benzoic Acid” is a chemical compound with the empirical formula C14H16N2O4 . It has a molecular weight of 276.29 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CC(=O)N1CCN(CC1)C(=O)c2ccccc2C(O)=O . This indicates that the molecule contains an acetylpiperazine group attached to a benzoic acid group .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 276.29 and its empirical formula is C14H16N2O4 .

Scientific Research Applications

Co-crystallization and Polymorphism

Research highlights the use of benzoic acid derivatives, including those related to 2-(4-acetylpiperazine-1-carbonyl)benzoic Acid, in co-crystallization processes with various bases. These processes are crucial for understanding the polymorphic forms and crystal structures of pharmaceutical compounds, which can significantly impact their physical properties and stability. For example, the study by Skovsgaard and Bond (2009) explores the co-crystallization of benzoic acid derivatives, revealing insights into stoichiometric variants, polymorphism, and the impact of different preparation techniques on crystal structure (Skovsgaard & Bond, 2009).

Synthesis of Novel Compounds

The synthesis of novel chemical entities incorporating the benzoic acid moiety, such as o-phthalic acid diamides, has been reported. Kumar et al. (2014) detailed the creation of new symmetrical and unsymmetrical o-phthalic acid diamides by reacting benzoic acid derivatives with secondary amines, highlighting the potential for developing new materials and pharmaceutical agents (Kumar et al., 2014).

Catalysis and Environmental Applications

Certain derivatives of benzoic acid, including those structurally related to this compound, have been investigated for their catalytic properties and environmental applications. For instance, the use of benzoic acid derivatives in the purification of water through photocatalytic degradation of pollutants underlines the environmental significance of these compounds. Matthews (1990) demonstrated the effectiveness of using titanium dioxide suspensions for the photocatalytic degradation of various organic compounds, including benzoic acid derivatives, for water purification (Matthews, 1990).

Pharmaceutical Research

In the realm of pharmaceutical research, the structural elements of this compound and its derivatives have been utilized in the design of molecules with potential therapeutic applications. For example, novel sulfamide-containing compounds have been developed as selective inhibitors for carbonic anhydrase, an enzyme involved in various physiological processes, showcasing the potential for the development of new drugs (Berrino et al., 2017).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Properties

IUPAC Name

2-(4-acetylpiperazine-1-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-10(17)15-6-8-16(9-7-15)13(18)11-4-2-3-5-12(11)14(19)20/h2-5H,6-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOGGXZAKFAXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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